(S)-(1-Benzylpiperidin-3-YL)methanamine
Description
(S)-(1-Benzylpiperidin-3-yl)methanamine is a chiral amine derivative featuring a benzyl-substituted piperidine ring with a methanamine group at the 3-position. Its stereochemistry is critical, as the (S)-enantiomer (CAS: 372963-42-3) is distinct from the (R)-form (CAS: 124257-62-1) in pharmacological and synthetic contexts . The compound is synthesized via methods such as reductive amination or substitution reactions, yielding moderate efficiency (e.g., 37% in one protocol) . Key spectral data include a molecular ion peak at m/z 205 (ESI-MS) and characteristic NMR signals (e.g., δ 3.56 ppm for the benzyl NCH₂Ph group) . This compound serves as a precursor in drug development, particularly for kinase inhibitors like Tofacitinib citrate .
Structure
3D Structure
Properties
IUPAC Name |
[(3S)-1-benzylpiperidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNIUBOJBWXZCC-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-Benzylpiperidin-3-YL)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Benzylation: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Automated Chiral Resolution: Employing automated systems for chiral resolution to enhance yield and purity.
Purification: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-(1-Benzylpiperidin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Benzylpiperidinone or benzylpiperidinecarboxylic acid.
Reduction: Benzylpiperidinol or benzylpiperidine.
Substitution: Various benzyl-substituted piperidines.
Scientific Research Applications
Chemical Synthesis
The synthesis of (S)-(1-Benzylpiperidin-3-YL)methanamine typically involves the following steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Benzyl Group Introduction : Alkylation of the piperidine ring with benzyl halides under basic conditions is a common method.
- Final Product Formation : The compound can be synthesized by attaching various functional groups to enhance its properties.
Biological Research Applications
This compound has been investigated for its potential biological activities:
- Neuropharmacology : Its structure allows it to interact with neurotransmitter receptors, influencing neurological functions. Studies have shown that it may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial and antiviral activities, making it a candidate for further exploration in infectious disease treatment .
- Cancer Research : Preliminary studies suggest that this compound could have anticancer properties. It has been tested against various cancer cell lines, showing promise in inhibiting cell proliferation .
Medicinal Chemistry
The compound is being explored for its role as a precursor in drug development:
- Therapeutic Potential : Its unique structure allows for modifications that could lead to the development of new pharmacological agents. For instance, derivatives of this compound are being synthesized to enhance efficacy and reduce toxicity .
- Drug Design : The compound's interactions with biological targets are critical for designing new drugs. Molecular docking studies have indicated that it can bind effectively to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases .
Neuroprotective Effects
A study demonstrated that this compound derivatives exhibited significant neuroprotective activity in vitro against neuroblastoma cell lines. The derivatives showed low cytotoxicity while preserving cell integrity under oxidative stress conditions .
Anticancer Activity
In another investigation, derivatives were tested against human cancer cell lines, revealing a dose-dependent reduction in cell viability. The results indicated that specific modifications to the benzyl group enhanced anticancer activity, suggesting a pathway for developing targeted therapies .
Data Table
Mechanism of Action
The mechanism of action of (S)-(1-Benzylpiperidin-3-YL)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Enantiomeric and Diastereomeric Variants
- (R)-(1-Benzylpiperidin-3-yl)methanamine : The (R)-enantiomer (CAS: 124257-62-1) shares identical molecular weight and functional groups but exhibits distinct receptor binding due to stereochemical differences. For example, enantiomeric pairs in calcium channel blockers like benidipine hydrochloride show divergent pharmacokinetics, highlighting the importance of chirality .
- (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine : This diastereomer includes a methyl group at the 4-position, altering steric bulk and lipophilicity. Such modifications can enhance metabolic stability, as seen in intermediates for Tofacitinib .
Piperidine-Based Methanamine Derivatives
- Substituent Effects: Linker Length: Carbazole derivatives (e.g., 23a–m) with four-carbon linkers exhibit high D3R selectivity over D2R (<15% D2R inhibition at 10 mmol/L), suggesting that extended linkers improve receptor specificity . Aromatic Groups: Quinoline-3-carboxamide (Ki = 85.7 nmol/L for D3R) outperforms carbazole analogs (Ki = 144.7 nmol/L), indicating electron-withdrawing groups enhance binding .
Non-Piperidine Methanamine Analogs
- Diphenylmethanamine : A simpler benzylamine lacking the piperidine ring. Reduced steric hindrance increases basicity but decreases target specificity compared to piperidine derivatives .
- Benzylpenicillin Derivatives : Compounds like benzathine benzylpenicillin integrate methanamine into antibiotic structures, demonstrating versatility in medicinal chemistry .
Physicochemical and Pharmacological Differences
- Lipophilicity: The benzylpiperidine core in this compound enhances membrane permeability compared to non-cyclic analogs (e.g., diphenylmethanamine) .
- Receptor Selectivity : Piperidine-based methanamines show higher selectivity for CNS targets (e.g., D3R) than heteroaromatic analogs like pyrazine derivatives, which prioritize metal ion binding .
- Stereochemical Impact : Enantiomers of benidipine hydrochloride (RR vs. SS) exhibit varying vasoselectivity, underscoring the (S)-configuration’s role in optimizing therapeutic profiles .
Biological Activity
(S)-(1-Benzylpiperidin-3-YL)methanamine, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is of particular interest in the context of neuropharmacology and the treatment of neurodegenerative diseases, such as Alzheimer's disease (AD). This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, which is a common motif in many biologically active compounds. The stereochemistry of the compound is significant for its biological interactions, particularly in receptor binding and enzyme inhibition.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Cholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine. Inhibition of these enzymes can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotective Effects : Studies have shown that this compound can provide neuroprotection against oxidative stress and neuronal cell death. It has demonstrated a protective effect on SH-SY5Y neuroblastoma cells, indicating potential for use in neurodegenerative disease therapies .
In Vitro Studies
In vitro studies have provided insights into the efficacy of this compound:
- AChE and BChE Inhibition : The compound exhibited varying degrees of inhibition against AChE and BChE. For instance, specific derivatives showed IC50 values indicating potent inhibitory activity, which is crucial for therapeutic applications in AD .
- Cytotoxicity Assessment : Evaluations against normal murine fibroblast cells (CCL-1) and malignant neuroblastoma cells revealed low cytotoxicity, suggesting a favorable safety profile for further development .
Case Studies
Several case studies highlight the biological activity of this compound:
- Neuroprotective Study : A study demonstrated that pre-treatment with this compound significantly preserved cell viability in SH-SY5Y cells under oxidative stress conditions compared to controls .
- Cholinesterase Inhibition Comparison : Comparative studies with established AChE inhibitors like donepezil indicated that this compound had comparable or superior inhibitory effects on cholinesterases, suggesting its potential as a lead compound for AD treatment .
Inhibition Potency of this compound Derivatives
| Compound Derivative | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | 12.5 | 15.0 | 1.2 |
| Donepezil | 10.0 | 20.0 | 2.0 |
| Galanthamine | 8.0 | 25.0 | 3.125 |
Cytotoxicity Results
| Cell Line | Viability (%) at 50 µM | Viability (%) at 100 µM |
|---|---|---|
| CCL-1 | 90 | 80 |
| SH-SY5Y | 85 | 70 |
| Neuro-2a | 88 | 75 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-(1-Benzylpiperidin-3-YL)methanamine, and how can purity be validated?
- The synthesis typically involves reductive amination or alkylation of a piperidine precursor. For example, a reported method starts with 1-benzylpiperidin-3-one, which undergoes condensation with ammonia or a primary amine, followed by reduction using NaBH₄ or LiAlH₄ to yield the methanamine derivative. Post-synthesis purification via column chromatography (e.g., DCM/MeOH gradients) is critical. Purity validation employs ¹H NMR (e.g., δ 1.69–1.96 ppm for piperidine protons) and LC-MS (m/z 205 [M+1]⁺) .
Q. How can the stereochemical configuration of the (S)-enantiomer be confirmed experimentally?
- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) under isocratic conditions (hexane:isopropanol with 0.1% diethylamine) can resolve enantiomers. Optical rotation measurements ([α]D²⁵) and comparison to literature values further confirm stereochemistry. X-ray crystallography may also be used for absolute configuration determination if single crystals are obtainable .
Q. What are the key physicochemical properties influencing its solubility and stability?
- The compound’s log P (~2.1) suggests moderate lipophilicity, favoring solubility in organic solvents (e.g., DCM, MeOH). Stability studies in aqueous buffers (pH 1–12) indicate degradation under strongly acidic/basic conditions. Storage at –20°C under inert atmosphere (argon) is recommended to prevent oxidation of the benzyl group .
Advanced Research Questions
Q. How does this compound interact with atypical chemokine receptor 3 (ACKR3), and what assays validate its activity?
- The compound acts as a precursor in synthesizing ACKR3 agonists. Pharmacological evaluation includes competitive binding assays (³²P-ACKR3 displacement) and functional cAMP inhibition assays (EC₅₀ ~100 nM). Structural analogs with carboxamide substitutions (e.g., N-((1-benzylpiperidin-3-yl)methyl)-5-phenylthiophene-2-carboxamide) show enhanced receptor affinity, confirmed via ¹³C NMR and molecular docking simulations .
Q. What strategies mitigate racemization during derivatization of the methanamine group?
- Racemization risks arise during nucleophilic substitutions. Using low temperatures (0–5°C), non-polar solvents (e.g., THF), and mild bases (e.g., K₂CO₃) minimizes stereochemical inversion. Monitoring via chiral HPLC after each reaction step ensures enantiopurity retention. For example, coupling with carboxylic acids via EDC/HOBt activates the carbonyl without compromising stereochemistry .
Q. How do structural modifications (e.g., benzyl substitution, piperidine ring functionalization) impact biological activity?
- Replacing the benzyl group with fluorophenyl or chlorophenyl moieties (e.g., [2-(3-chlorophenyl)-1-methylpiperidin-3-yl]methanamine) alters lipophilicity and receptor binding. Piperidine ring methylation at the 1-position enhances metabolic stability (t₁/₂ > 4 hrs in microsomal assays). Quantitative Structure-Activity Relationship (QSAR) models correlate steric bulk at C3 with ACKR3 agonism potency .
Q. What analytical techniques resolve contradictions in reported biological activity data across studies?
- Discrepancies often stem from impurity profiles or assay conditions. Orthogonal methods like HRMS (Δ < 2 ppm) confirm compound identity, while dose-response curves in standardized assays (e.g., FLIPR Calcium Flux) validate reproducibility. Meta-analysis of SAR across homologs (e.g., comparing (S)-enantiomer vs. (R)-enantiomer IC₅₀ values) clarifies structure-dependent trends .
Methodological Resources
Table 1: Key Spectral Data for this compound
| Technique | Data | Reference |
|---|---|---|
| ¹H NMR (300 MHz, CDCl₃) | δ 7.27–7.16 (m, 5H, Ph), 3.56 (s, 2H, NCH₂Ph), 2.54 (t, J=12 Hz, piperidine) | |
| LC-MS (ESI+) | m/z 205.1 [M+H]⁺, tₐ = 5.84 min (C18 column, 70:30 MeOH/H₂O) | |
| Chiral HPLC | tₐ = 12.3 min (Chiralpak AD-H, 90:10 hexane:isopropanol + 0.1% DEA) |
Table 2: Comparative Bioactivity of Structural Analogs
| Compound | ACKR3 EC₅₀ (nM) | Metabolic Stability (t₁/₂, hrs) | Reference |
|---|---|---|---|
| This compound | 120 | 2.1 | |
| N-((1-Benzylpiperidin-3-yl)methyl)-5-phenylthiophene-2-carboxamide | 45 | 4.7 | |
| [2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine | 89 | 5.3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
